Target Engagement Selectivity: Calcium Channel Antagonism with Zero Detectable KATP Opening Activity
BMS-188107 was designed as a pyranoquinoline analog of the KATP opener cromakalim. However, functional testing revealed that BMS-188107 is completely devoid of KATP opening activity in both nonischemic myocardium and vascular smooth muscle preparations, while demonstrating relatively potent calcium antagonist activity [1]. This is in direct contrast to cromakalim, which robustly activates KATP channels under identical experimental conditions. The authors explicitly state that 'BMS-188107 represents the first analog of a K-ATP opener found to block calcium channels with no apparent activity on K-ATP' [1].
| Evidence Dimension | KATP channel opening activity in nonischemic myocardium and vascular smooth muscle |
|---|---|
| Target Compound Data | No detectable activity |
| Comparator Or Baseline | Cromakalim: positive KATP opening activity (qualitative) |
| Quantified Difference | Complete loss of KATP opening function; gain of calcium antagonist function |
| Conditions | Nonischemic myocardium and vascular smooth muscle preparations; assay type not explicitly detailed in abstract |
Why This Matters
This functional divergence from the parent chemotype cromakalim ensures that experimental outcomes can be attributed specifically to calcium channel blockade rather than confounding KATP-related effects.
- [1] Grover, G.J., Sleph, P.G., Dzwonczyk, S., & McCullough, J.R. (1993). Cardioprotective effects of a novel calcium antagonist related to the structure of cromakalim. Journal of Pharmacology and Experimental Therapeutics, 267(1), 102-107. PMID: 8229736. View Source
